6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(4-(4-Iminobenzo[d][1,2,3]triazin-3(4H)-yl)phenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple nitrogen atoms within its ring structures, making it a significant subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-Iminobenzo[d][1,2,3]triazin-3(4H)-yl)phenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from simpler organic molecules. One common approach involves the condensation of 4-aminobenzonitrile with 1,3,5-triazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-(4-Iminobenzo[d][1,2,3]triazin-3(4H)-yl)phenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-(4-(4-Iminobenzo[d][1,2,3]triazin-3(4H)-yl)phenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(4-(4-Iminobenzo[d][1,2,3]triazin-3(4H)-yl)phenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]triazinyl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,3,5-Triazine derivatives: These compounds have a similar triazine ring but may have different functional groups attached, affecting their reactivity and applications.
Uniqueness
What sets 6-(4-(4-Iminobenzo[d][1,2,3]triazin-3(4H)-yl)phenyl)-1,3,5-triazine-2,4-diamine apart is its unique combination of the benzo[d][1,2,3]triazinyl and 1,3,5-triazine moieties. This dual structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
52745-07-0 |
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Molecular Formula |
C16H13N9 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
6-[4-(4-imino-1,2,3-benzotriazin-3-yl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H13N9/c17-13-11-3-1-2-4-12(11)23-24-25(13)10-7-5-9(6-8-10)14-20-15(18)22-16(19)21-14/h1-8,17H,(H4,18,19,20,21,22) |
InChI Key |
WASJCEAVYWJZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC=C(C=C3)C4=NC(=NC(=N4)N)N |
Origin of Product |
United States |
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